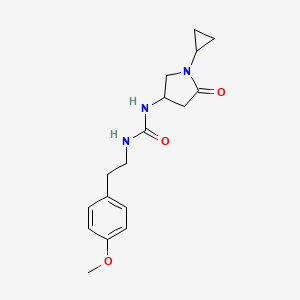

1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenethyl)urea

Description

Properties

IUPAC Name |

1-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3-[2-(4-methoxyphenyl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O3/c1-23-15-6-2-12(3-7-15)8-9-18-17(22)19-13-10-16(21)20(11-13)14-4-5-14/h2-3,6-7,13-14H,4-5,8-11H2,1H3,(H2,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPZCYJXGQOGSGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)NC2CC(=O)N(C2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenethyl)urea typically involves multiple steps:

Formation of the Pyrrolidinone Ring: Starting with a suitable precursor, the pyrrolidinone ring is synthesized through cyclization reactions.

Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via cyclopropanation reactions, often using reagents like diazomethane or cyclopropyl carbenes.

Attachment of the Methoxyphenethyl Group: This step involves nucleophilic substitution reactions where the methoxyphenethyl group is attached to the urea moiety.

Industrial Production Methods: In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenethyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the methoxyphenethyl group, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as halides, thiols, or amines under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenethyl)urea has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research explores its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.

Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenethyl)urea exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyclopropyl and pyrrolidinone moieties may interact with active sites of enzymes, inhibiting their activity or altering their function. The methoxyphenethyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Urea Derivatives Targeting Ion Channels or GPCRs

SB705498

- Structure : N-(2-Bromophenyl)-N′-[(R)-1-(5-trifluoromethyl-2-pyridyl)pyrrolidin-3-yl]urea.

- Key Features :

- Pyrrolidinyl group with a trifluoromethylpyridine substituent enhances target selectivity.

- Bromophenyl group improves lipophilicity.

- Activity : Potent TRPV1 antagonist with IC₅₀ = 8 nM, showing superior selectivity over the target compound’s putative analogs .

SDZ249665

- Structure: 1-[4-(2-Amino-ethoxy)-3-methoxy-benzyl]-3-(4-tert-butyl-benzyl)-urea.

- Key Features :

- Methoxy and tert-butyl groups optimize solubility and receptor binding.

- Activity : Modulates potassium channels, highlighting the role of urea in stabilizing ligand-receptor interactions .

Target Compound vs. SB705498/SDZ249665

| Feature | Target Compound | SB705498 | SDZ249665 |

|---|---|---|---|

| Core Structure | Cyclopropyl-pyrrolidone + urea | Pyrrolidinyl-urea | Benzyl-urea |

| Substituents | 4-Methoxyphenethyl | Trifluoromethylpyridine | 4-tert-Butylbenzyl |

| Molecular Weight | ~349 g/mol (estimated) | 454 g/mol | 411 g/mol |

| Putative Target | TRPC/GPCRs (inferred) | TRPV1 | Potassium channels |

TRPC Channel Inhibitors with 4-Methoxyphenethyl Moieties

SKF-96365

- Structure : 1-[2-(4-Methoxyphenyl)-2-[3-(4-methoxyphenyl)propoxy]ethyl]imidazole hydrochloride.

- Key Features : Dual 4-methoxyphenyl groups enhance membrane permeability.

- Activity : Broad-spectrum TRPC inhibitor (IC₅₀ = 10–20 µM), suggesting the target compound’s 4-methoxyphenethyl group may confer similar ion channel affinity .

Pyr3

Naphthoimidazolium Bromides with Methoxy/Phenethyl Substituents

describes analogs like 5o (1-(2-Methoxyethyl)-3-(4-methoxyphenethyl)-2-methyl-4,9-dioxo-4,9-dihydro-1H-naphtho[2,3-d]imidazol-3-ium bromide), which shares the 4-methoxyphenethyl group with the target compound. Key differences:

- 5o has a cationic imidazolium core vs. the neutral urea linker.

- 5o’s naphthoquinone moiety may confer redox activity, unlike the target compound’s pyrrolidone .

Research Implications and Gaps

- Structural Advantages : The target compound’s cyclopropyl group may reduce metabolic oxidation compared to SB705498’s pyrrolidine .

- Limitations: No direct activity data are available; inferences rely on substituent trends.

- Future Directions: Prioritize assays against TRPC/TRPV channels and GPCRs, leveraging known structure-activity relationships from SKF-96365 and SB705498 .

Biological Activity

1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenethyl)urea is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenethyl)urea is with a molecular weight of approximately 290.36 g/mol. The structural components include:

- Cyclopropyl group : Contributes to the compound's conformational flexibility.

- Pyrrolidine ring : Facilitates interactions with biological targets.

- Methoxyphenethyl group : Enhances lipophilicity and potential receptor binding.

These features suggest that the compound may interact with various biological systems, influencing cellular processes.

The biological activity of this compound is primarily attributed to its ability to bind to specific proteins or enzymes, modulating their function. The proposed mechanisms include:

- Receptor Binding : The compound may exhibit affinity for various receptors involved in signal transduction pathways.

- Enzyme Inhibition : It has been suggested that the compound could inhibit enzymes critical for metabolic pathways, although specific targets remain to be fully elucidated.

Biological Activity Overview

Research indicates that compounds similar to 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenethyl)urea exhibit a range of biological activities, including:

- Antitumor Activity : Studies have shown that related benzamide derivatives can induce cell cycle arrest in cancer cells by modulating p53/p21 pathways.

| Compound | Activity | Mechanism |

|---|---|---|

| Benzamide Derivative A | Antitumor | p53/p21 modulation |

| Benzamide Derivative B | Larvicidal | Inhibition of larval development |

Case Studies and Research Findings

Several studies have investigated the biological effects of structurally similar compounds:

-

Antitumor Studies :

- A study evaluated the antitumor activity of benzamide derivatives, revealing significant cell cycle arrest in HepG2 cells through modulation of p53/p21 pathways. This suggests that 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenethyl)urea may exert similar effects due to structural similarities with other active benzamides.

-

Larvicidal Activity :

- Research focusing on benzamides substituted with oxadiazole demonstrated high larvicidal activity against mosquito larvae, indicating potential applications in pest control.

-

Synthetic Pathways :

- The synthesis involves multiple steps including cyclization and amide coupling, which are critical for ensuring high yield and purity in pharmaceutical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.